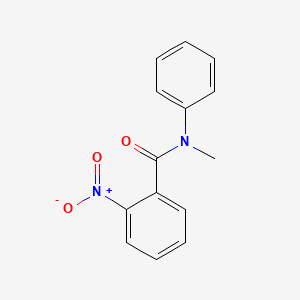

N-methyl-2-nitro-N-phenylbenzamide

描述

General Context of Substituted Benzamide (B126) Chemistry and its Academic Significance

Substituted benzamides are a class of organic compounds that have garnered significant attention in academic and industrial research, primarily due to their diverse biological activities. This class of compounds is characterized by a benzoyl group attached to a nitrogen atom, with various substituents on both the benzene (B151609) ring and the nitrogen atom.

The academic significance of substituted benzamides is underscored by their utility as scaffolds in medicinal chemistry. Numerous drugs and biologically active compounds contain the benzamide core. For instance, compounds like amisulpride (B195569) and sulpiride (B1682569) are substituted benzamides that have found clinical use as antipsychotic and antidepressant agents. nih.govnih.govkarger.com Their mechanism of action often involves the modulation of dopamine (B1211576) receptors in the central nervous system. nih.govnih.govkarger.com The versatility of the benzamide structure allows for fine-tuning of its pharmacological properties through the introduction of different functional groups, making it a valuable template for drug discovery. nih.gov

Theoretical Frameworks for Understanding N-Arylbenzamide Structures and Reactivity

The three-dimensional structure and reactivity of N-arylbenzamides, such as N-methyl-2-nitro-N-phenylbenzamide, are governed by fundamental principles of conformational analysis and electronic effects.

A key structural feature of N-methylated amides is the rotational barrier around the C-N amide bond, which can lead to the existence of cis and trans conformers. nih.gov In the case of N-methyl-N-phenylbenzamides, the substitution of the amide proton with a methyl group generally favors the cis geometry, where the methyl group and the carbonyl oxygen are on the same side of the C-N bond. This preference is attributed to steric and electronic repulsions between the N-phenyl group and the carbonyl oxygen in the trans conformation.

The reactivity of this compound is influenced by the electronic properties of its constituent parts. The nitro group is a strong electron-withdrawing group, which deactivates the benzoyl ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The amide carbonyl group is susceptible to nucleophilic attack, and its reactivity can be modulated by the electronic nature of the substituents on the aromatic rings and the nitrogen atom. The N-methyl-N-phenyl moiety can also participate in various chemical transformations.

Scope and Objectives for Comprehensive Research on this compound

While specific research on this compound is limited, its structural motifs suggest several avenues for comprehensive investigation. A primary objective would be the development of a robust and high-yielding synthetic protocol. A plausible approach, based on the synthesis of related N-methylated benzamides, would involve the N-methylation of the parent 2-nitro-N-phenylbenzamide. This could potentially be achieved by treating the parent amide with a strong base, such as sodium hydride, to generate the corresponding anion, followed by reaction with a methylating agent like methyl iodide.

A thorough characterization of the synthesized this compound would be essential. This would involve a suite of spectroscopic techniques to confirm its structure and purity.

Table 1: Postulated Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, as well as distinct aromatic proton signals for both the 2-nitrophenyl and the phenyl rings. The chemical shifts and coupling patterns would provide information about the substitution pattern and the relative orientation of the rings. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The chemical shifts would be influenced by the electron-withdrawing nitro group and the amide functionality. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching vibration of the amide, the N-O stretching vibrations of the nitro group, and C-H and C=C stretching vibrations of the aromatic rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₂N₂O₃). The fragmentation pattern would provide further structural information. |

Further research could delve into a detailed conformational analysis using advanced NMR techniques and computational modeling to determine the preferred solution-state conformation and the rotational barriers around the C-N amide bond and the C-aryl bonds. The reactivity of the compound could be explored through various chemical transformations, such as reduction of the nitro group to an amino group, which would open up possibilities for further functionalization and the synthesis of novel derivatives.

属性

IUPAC Name |

N-methyl-2-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16(18)19/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFRUWLCKHHIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351843 | |

| Record name | N-methyl-2-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61899-13-6 | |

| Record name | N-methyl-2-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Strategies and Methodologies for N Methyl 2 Nitro N Phenylbenzamide

Established Pathways for Constructing N-Phenylbenzamide Scaffolds

The traditional and most direct routes to N-phenylbenzamides involve the formation of an amide bond between a benzoic acid derivative and an aniline derivative. These methods are widely employed due to their reliability and the ready availability of starting materials.

Amidation reactions represent the cornerstone of N-phenylbenzamide synthesis. These methods typically involve the reaction of an activated carboxylic acid derivative with an amine, leading to the formation of the characteristic amide bond.

For the specific synthesis of N-methyl-2-nitro-N-phenylbenzamide, this pathway would involve the reaction of 2-nitrobenzoyl chloride with N-methylaniline. The reaction is often carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. unair.ac.iduoanbar.edu.iq A similar synthesis is reported for N-(2'-nitrophenyl)-4-nitrobenzamide, which is prepared by reacting o-nitroaniline with p-nitrobenzoyl chloride in anhydrous dioxane, achieving an 83% yield after refluxing for one hour. google.com

Table 1: Examples of N-Phenylbenzamide Synthesis via Nucleophilic Acyl Substitution

| Benzoyl Chloride Derivative | Aniline Derivative | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| p-Nitrobenzoyl chloride | o-Nitroaniline | Dioxane | N-(2'-Nitrophenyl)-4-nitrobenzamide | 83% google.com |

| Benzoyl chloride | Aniline | 10% NaOH | Benzanilide (N-phenylbenzamide) | N/A uoanbar.edu.iqslideshare.net |

Benzoylation is a specific type of acylation that involves the introduction of a benzoyl group (C₆H₅CO-) onto a substrate. slideshare.net When applied to anilines, it results in the formation of N-phenylbenzamides. The Schotten-Baumann reaction is a well-known method for the benzoylation of anilines, where benzoyl chloride is added slowly to the aniline in the presence of a base like 10% aqueous sodium hydroxide. uoanbar.edu.iqslideshare.net The base serves to neutralize the liberated HCl and catalyze the reaction. uoanbar.edu.iq The reaction is typically vigorous and is continued until the characteristic odor of benzoyl chloride disappears, indicating the completion of the reaction. uoanbar.edu.iqslideshare.net This method is effective for a range of substituted anilines, although highly electron-withdrawn anilines, such as p-nitroaniline, may be less suitable under certain conditions. researchgate.net

Table 2: Typical Schotten-Baumann Conditions for Benzoylation of Aniline

| Reagent 1 | Reagent 2 | Reagent 3 | Reaction Time | Product |

|---|

An alternative and innovative route to N-phenylbenzamides utilizes 1,3-diphenylthiourea (also known as thiocarbanilide) as a key reagent. unair.ac.idresearchgate.netmerckmillipore.com This method involves reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine in tetrahydrofuran (THF) at elevated temperatures (70°C). unair.ac.idresearchgate.net This approach provides excellent and pure yields of N-phenylbenzamides as the sole isolated product. unair.ac.idresearchgate.net The proposed mechanism involves a nucleophilic substitution followed by an imino alcohol-amide tautomerism and the participation of a rearrangement intermediate. unair.ac.idresearchgate.net As an inexpensive commodity chemical, 1,3-diphenylthiourea presents a useful and efficient alternative for the direct synthesis of the N-phenylbenzamide scaffold. unair.ac.idresearchgate.net

Table 3: Synthesis of N-Phenylbenzamides using 1,3-Diphenylthiourea

| Benzoyl Chloride Substituent | Reaction Conditions | Yield |

|---|

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-N bonds. These methods offer a powerful alternative to traditional amidation, often proceeding under milder conditions with broader functional group tolerance.

Transition metal-catalyzed amidation of aryl halides is a prominent strategy for constructing N-phenylbenzamide scaffolds. Catalysts based on copper (Ullmann condensation), palladium, and nickel are commonly employed. escholarship.orgnih.gov

Copper-Catalyzed Amination: The Ullmann reaction is a classic copper-catalyzed C-N coupling method. Recent advancements have led to the development of anionic ligands that promote the amination of aryl bromides at room temperature. nih.gov These reactions allow for the coupling of structurally diverse aryl and heteroaryl bromides with a wide range of amine nucleophiles. nih.gov

Palladium-Catalyzed Amination: Palladium catalysis is a cornerstone of C-N bond formation. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the formation of an acylpalladium species and subsequent nucleophilic attack by the amine. mdpi.com While highly effective, these systems can be reliant on expensive and non-recyclable catalysts. mdpi.com

Nickel-Catalyzed Amination: Nickel catalysis has emerged as an attractive and more economical alternative to palladium. escholarship.org Dual photoredox and nickel catalysis, using an inexpensive photocatalyst like thioxanthen-9-one, can achieve the amination of aryl halides with anilines at room temperature under visible light. rsc.org This mild approach is tolerant of a wide array of functional groups, making it suitable for complex molecule synthesis. escholarship.orgrsc.org

Table 4: Overview of Metal-Catalyzed Amidation of Aryl Halides

| Metal Catalyst | Ligand/Conditions | Substrates | Key Features |

|---|---|---|---|

| Copper (Cu) | Anionic N¹,N²-diarylbenzene-1,2-diamine ligands | Aryl bromides, alkyl amines | Room temperature reaction nih.gov |

| Palladium (Pd) | Various phosphine ligands | Aryl halides, anilines | Well-established, broad scope mdpi.com |

Metal-Catalyzed Coupling Reactions

Oxidative Amidation of Aldehydes

Oxidative amidation provides a direct route to amides from aldehydes and amines, representing an efficient alternative to multi-step procedures. researchgate.netorganic-chemistry.org This one-pot process involves the in-situ oxidation of an aldehyde to a reactive intermediate, which is then trapped by an amine to form the amide bond. For the synthesis of this compound, this would conceptually involve the reaction of 2-nitrobenzaldehyde with N-methylaniline.

Various catalytic systems have been developed to facilitate this transformation. Transition metal catalysts, including those based on copper, iron, and ruthenium, are commonly employed. researchgate.netbohrium.com For instance, copper sulfate or copper(I) oxide can effectively catalyze the amidation of aldehydes with amine hydrochloride salts using aqueous tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org Iron(II)-hydride complexes in conjunction with N-heterocyclic carbene (NHC) ligands have also been shown to be efficient for synthesizing a wide variety of amides. bohrium.com Furthermore, metal-free organocatalytic systems, such as those using NHCs, can promote oxidative amidation under mild conditions, avoiding the use of transition metals entirely. ahmadullins.com

| Catalyst System | Amine Source | Oxidant | Key Features |

| Copper(I) iodide / NHC | Amines | tert-butyl hydroperoxide (TBHP) | Simple, broad substrate scope, uses economical reagents. organic-chemistry.org |

| Fe(II)-hydride / NHC | Amines | tert-butyl hydroperoxide (TBHP) | Efficient for a wide variety of mono- and disubstituted amides. bohrium.com |

| Ti-superoxide / Saccharin | Saccharin | tert-butyl hydroperoxide (TBHP) | Heterogeneous system for producing primary amides. researchgate.net |

| Metal-Free (NHC) | Amines | Organic Oxidants | Avoids transition metals; proceeds via an active ester intermediate. ahmadullins.com |

This table summarizes various catalytic systems for the oxidative amidation of aldehydes.

Aminocarbonylation Strategies

Palladium-catalyzed aminocarbonylation is a powerful method for amide synthesis, involving the coupling of an organic halide, carbon monoxide (CO), and an amine. organic-chemistry.org This methodology could be applied to synthesize this compound by reacting a 2-nitrophenyl halide (e.g., 2-iodo-nitrobenzene) with N-methylaniline under a carbon monoxide atmosphere.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by CO insertion to form a palladated acyl complex. Subsequent reaction with the amine leads to the formation of the amide and regeneration of the Pd(0) catalyst. The efficiency and substrate scope of the reaction are highly dependent on the choice of ligands, solvents, and the source of carbon monoxide. organic-chemistry.orgd-nb.info While gaseous CO is common, solid CO precursors like 9-methylfluorene-9-carbonyl chloride or molybdenum hexacarbonyl are also used for easier handling. organic-chemistry.org Catalyst systems often consist of a palladium source, such as Pd(OAc)₂, and a phosphine ligand, with triphenylphosphine (PPh₃) and bidentate ligands like Xantphos being effective for different substrates. nih.gov

| Catalyst / Ligand | CO Source | Substrates | Key Features |

| Pd(OAc)₂ / PPh₃ | CO gas (1-40 bar) | Iodoalkenes, simple amines | Effective for a range of substrates under relatively mild conditions. nih.gov |

| Pd(OAc)₂ / Xantphos | CO gas (1 bar) | Iodo(hetero)arenes | Bidentate ligand required for selective conversion of iodoarenes. nih.gov |

| Pd/C | CO gas | Aryl iodides, tertiary amines | Ligand-free system using molecular oxygen as the oxidant. organic-chemistry.org |

| Allylic palladium-NHC | CO gas (1 atm) | Aryl iodides | Highly active catalyst allowing for low CO pressure. organic-chemistry.org |

This table presents different palladium-based catalyst systems for aminocarbonylation reactions.

Multi-Component Reaction Approaches for N-Phenylbenzamide Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer high efficiency and atom economy. mdpi.combeilstein-journals.org The Ugi four-component reaction is a prominent example of an MCR that can be used to generate α-acylaminoamides. beilstein-journals.org A strategy to form an N-phenylbenzamide derivative using this reaction would involve the combination of a carboxylic acid (e.g., 2-nitrobenzoic acid), an amine (e.g., N-methylaniline), an isocyanide, and a carbonyl compound (an aldehyde or ketone). The Ugi reaction's versatility allows for the rapid creation of diverse molecular scaffolds. beilstein-journals.org

Another relevant MCR is the palladium-mediated four-component coupling reaction for the synthesis of quinazolin-4(3H)-ones, which proceeds through a 2-formamido-N-phenylbenzamide intermediate. mdpi.com This demonstrates that complex heterocyclic systems can be constructed from simple starting materials in a single pot, with N-phenylbenzamide structures serving as key intermediates. Such strategies are highly valued in medicinal chemistry for building libraries of structurally diverse compounds. beilstein-journals.orgsemanticscholar.org

Regioselective Functionalization Techniques Relevant to Nitro and Alkyl Moieties

Post-synthesis functionalization of the N-phenylbenzamide scaffold allows for the introduction of additional chemical groups, which can be crucial for tuning molecular properties. Directed C–H activation has emerged as a powerful tool for this purpose, enabling the selective modification of specific C–H bonds. semanticscholar.orgnih.gov

Directed C–H Activation and Hydroxylation Methodologies for Benzanilides

Hydroxylated benzanilides are important structures in pharmaceuticals and agrochemicals. semanticscholar.orgnih.gov Direct C–H hydroxylation offers a more efficient synthetic route compared to traditional methods that often require pre-functionalized starting materials and suffer from low yields. semanticscholar.org In benzanilide derivatives, the amide moiety can act as a directing group, guiding a transition metal catalyst to a specific C–H bond, typically at the ortho-position. nih.govscribd.com

A significant challenge in the C–H functionalization of benzanilides is controlling the regioselectivity, as there are two aryl rings (the benzoyl and the aniline moieties) with accessible ortho C–H bonds. Research has shown that the choice of the metal catalyst is critical for directing the functionalization to a specific ring. semanticscholar.orgnih.govresearchgate.net

Ruthenium(II) Catalysis for Regioselective Ortho-Hydroxylation

Ruthenium(II)-based catalysts have been shown to selectively hydroxylate the ortho-position of the benzoyl ring in benzanilide substrates. semanticscholar.orgnih.govresearchgate.net This regioselectivity is attributed to steric factors in the metallacyclic intermediate formed during the C–H activation step. semanticscholar.orgresearchgate.net

The reaction is typically performed using a ruthenium catalyst such as [RuCl₂(p-cymene)]₂ in the presence of an oxidant. acs.org Common oxidants include diacetoxyiodobenzene (PhI(OAc)₂) and potassium persulfate (K₂S₂O₈). acs.orgorganic-chemistry.org The choice of solvent can also be crucial, with trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) co-solvent systems often proving effective. organic-chemistry.orgacs.org This methodology demonstrates excellent functional group tolerance and generally provides high yields of the desired ortho-hydroxylated benzoyl product. nih.govacs.org

| Catalyst | Oxidant | Solvent System | Regioselectivity |

| [RuCl₂(p-cymene)]₂ | PhI(OAc)₂ | Dichloromethane | Ortho-position of the benzoyl ring. acs.org |

| Ru(II) complexes | K₂S₂O₈, Selectfluor | TFA / TFAA | Ortho-position of the benzoyl ring. researchgate.netorganic-chemistry.org |

This table outlines typical conditions for Ruthenium(II)-catalyzed ortho-hydroxylation of benzanilides.

Palladium(II) Catalysis for Distinct Regioselectivity

In contrast to ruthenium catalysts, palladium(II) catalysis provides a complementary regioselectivity, directing hydroxylation to the ortho-position of the aniline ring of the benzanilide scaffold. semanticscholar.orgnih.govresearchgate.net This distinct outcome is primarily controlled by electronic factors, showcasing how different metals can form varied cyclic intermediates leading to different products. semanticscholar.orgresearchgate.net

Typical palladium catalysts for this transformation include palladium(II) acetate (Pd(OAc)₂) or palladium(II) trifluoroacetate (Pd(TFA)₂). organic-chemistry.orgresearchgate.net The reaction often requires an oxidant, such as PhI(OAc)₂, and specific solvent conditions. mdpi.com The ability to selectively functionalize either the benzoyl ring with ruthenium or the aniline ring with palladium represents a powerful strategy for the diversity-oriented synthesis of bioactive benzanilides. semanticscholar.orgnih.gov This dual-catalyst system allows for precise control over the position of the hydroxyl group, which can dramatically influence the biological activity of the final molecule. semanticscholar.orgnih.gov

| Catalyst | Oxidant | Solvent | Regioselectivity |

| Pd(OAc)₂ | PhI(OAc)₂ | Acetic Acid | Ortho-position of the aniline ring. nih.govmdpi.com |

| Pd(TFA)₂ | K₂S₂O₈ | AcOH / HFIP | Ortho-position of the aniline ring (for C-H annulation). organic-chemistry.org |

This table details representative conditions for Palladium(II)-catalyzed C-H functionalization of anilides.

Mechanistic Insights into Steric and Electronic Control of Regioselectivity

The synthesis of this compound, typically achieved through the acylation of N-methylaniline with 2-nitrobenzoyl chloride, is governed by a delicate interplay of steric and electronic factors that dictate the regioselectivity of the reaction. The primary challenge in this synthesis is to ensure the formation of the desired N-acylated product over potential C-acylated side products.

Electronic Effects: The nitrogen atom of N-methylaniline is the primary nucleophilic center due to the presence of a lone pair of electrons. The phenyl group, being an aromatic ring, can also undergo electrophilic substitution. However, the nitrogen atom is significantly more nucleophilic than the carbon atoms of the benzene (B151609) ring. The electronic nature of the acylating agent, 2-nitrobenzoyl chloride, also plays a crucial role. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom and the nitro group on the benzene ring. This strong electrophilicity favors attack by the most nucleophilic site in N-methylaniline, which is the nitrogen atom.

The nitro group at the ortho position of the benzoyl chloride has a strong electron-withdrawing effect (-I and -R effects), which further increases the electrophilicity of the carbonyl carbon, thereby promoting the desired N-acylation.

Steric Effects: Steric hindrance plays a significant role in directing the regioselectivity. The N-methyl group on the aniline nitrogen and the ortho-nitro group on the benzoyl chloride create a sterically crowded environment around the reactive centers. While the nitrogen atom is the most electronically favored site for acylation, significant steric hindrance could potentially favor acylation at the less hindered para-position of the aniline ring. However, in this specific reaction, N-acylation is generally the major pathway. This is because the activation energy for N-acylation is typically lower than that for C-acylation (Friedel-Crafts acylation), even with the existing steric hindrance. The geometry of the transition state for N-acylation is more favorable than that for the formation of the sigma complex in C-acylation.

In essence, while steric hindrance around the nitrogen atom exists, the overwhelmingly greater nucleophilicity of the nitrogen compared to the ring carbons ensures that N-acylation is the predominant reaction pathway. The electronic activation of the acyl chloride by the nitro group further drives the reaction towards the formation of the amide bond.

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis and isolation of this compound with high purity and yield hinge on the careful optimization of reaction conditions and the implementation of effective purification techniques.

Solvent Systems and Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters in the synthesis of this compound. These factors can significantly influence the reaction rate, yield, and the formation of byproducts.

Solvent Systems: Amide synthesis from an amine and an acyl chloride is often carried out in aprotic solvents to avoid solvolysis of the acyl chloride. The solvent should be inert to the reactants and capable of dissolving both N-methylaniline and 2-nitrobenzoyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards product formation.

Commonly employed solvent systems and their effects are summarized in the table below:

| Solvent System | Typical Temperature (°C) | Observations and Impact on Reaction |

| Dichloromethane (DCM) | 0 to room temperature | Good solubility for reactants. The reaction is often performed at 0°C initially to control the exothermic reaction, then allowed to warm to room temperature. |

| Tetrahydrofuran (THF) | 0 to reflux | Another common aprotic solvent. Can be used at a wider range of temperatures. |

| Toluene | Room temperature to reflux | A less polar option, can be useful for driving the reaction to completion at higher temperatures. |

| Pyridine (as solvent and base) | 0 to room temperature | Can serve as both the solvent and the acid scavenger. However, purification can sometimes be more challenging. |

Temperature Control: The acylation reaction is typically exothermic. Therefore, initial cooling of the reaction mixture to 0°C is a common practice to control the reaction rate and prevent the formation of side products. After the initial addition of the acyl chloride, the reaction is often allowed to proceed at room temperature or gently heated to ensure completion. Higher temperatures can sometimes lead to the formation of colored impurities or decomposition of the product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.

Work-up and Crystallization Techniques

A proper work-up procedure is essential to remove unreacted starting materials, the acid scavenger hydrochloride salt, and other impurities. This is typically followed by crystallization to obtain the pure this compound.

Work-up: A standard aqueous work-up procedure involves:

Quenching: The reaction mixture is often quenched by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize any remaining base and dissolve the hydrochloride salt.

Extraction: The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate.

Washing: The organic layer is washed sequentially with a dilute acid (to remove any remaining amine), a dilute base (e.g., saturated sodium bicarbonate solution to remove any unreacted 2-nitrobenzoic acid), and finally with brine (to remove dissolved water).

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Crystallization: Recrystallization is a powerful technique for purifying the crude this compound. The choice of a suitable solvent or solvent system is critical for effective purification. An ideal crystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature.

The following table outlines potential solvents for the crystallization of this compound based on its expected polarity:

| Crystallization Solvent/System | Expected Outcome |

| Ethanol | Often a good choice for moderately polar compounds. The product may have good solubility in hot ethanol and lower solubility upon cooling. |

| Isopropanol | Similar to ethanol, can be an effective solvent for recrystallization. |

| Ethyl Acetate/Hexane | A solvent-antisolvent system. The crude product is dissolved in a minimum amount of hot ethyl acetate, and hexane is added dropwise until turbidity is observed, followed by slow cooling. |

| Toluene | Can be used for recrystallization, particularly if the product is less polar. |

The selection of the optimal crystallization solvent often requires some empirical testing to achieve the best balance of purity and recovery. The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis (NMR, IR).

Iii. Advanced Spectroscopic Characterization of N Methyl 2 Nitro N Phenylbenzamide

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR data for N-methyl-2-nitro-N-phenylbenzamide is currently available in the public domain.

Fourier Transform Raman (FT-Raman) Spectroscopy

No experimental FT-Raman data for this compound is currently available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

No experimental ¹H NMR data for this compound is currently available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

No experimental ¹³C NMR data for this compound is currently available in the public domain.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

No experimental mass spectrometry data for this compound is currently available in the public domain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass and elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.

Research Findings: For this compound, with a molecular formula of C₁₄H₁₂N₂O₃, HRMS analysis in positive ion mode would target the protonated molecule, [M+H]⁺. sigmaaldrich.com The theoretically calculated exact mass provides a benchmark for experimental verification. Although specific experimental data for this compound is not widely published, the expected theoretical value is paramount for its identification.

Table 1: Theoretical HRMS Data for this compound This table is generated based on theoretical calculations.

| Analyte | Molecular Formula | Adduct | Calculated m/z |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Gas-Phase Chemistry

Electrospray Ionization tandem mass spectrometry (ESI-MS/MS) is employed to investigate the structure of a molecule by inducing fragmentation of a selected precursor ion. The resulting fragment ions create a unique "fingerprint" that helps in structural elucidation.

Research Findings: In an ESI-MS/MS experiment, the protonated molecule of this compound ([M+H]⁺ at m/z 257.1) would be isolated and subjected to collision-induced dissociation. The fragmentation pattern would likely reveal key structural features. Expected fragmentation pathways could include:

Cleavage of the amide bond: This is a common fragmentation route for benzamide (B126) derivatives, potentially leading to the formation of ions corresponding to the N-methylaniline moiety and the 2-nitrobenzoyl moiety.

Loss of the nitro group (NO₂): The nitro group can be lost as a neutral radical, resulting in a significant fragment ion.

These characteristic fragmentation patterns are crucial for confirming the compound's identity, especially when analyzing complex mixtures or differentiating it from isomers. nih.gov

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

Spectroscopic techniques that probe the electronic transitions within a molecule, such as UV-Vis spectroscopy, are essential for understanding its interaction with light and its potential applications in materials science.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

Research Findings: The structure of this compound contains several chromophoric systems, including the phenyl rings and the nitro group. These features are expected to give rise to distinct absorption bands in the UV region. Specifically, π → π* transitions associated with the aromatic rings and n → π* transitions related to the carbonyl and nitro groups would be anticipated. While specific experimental λmax values for this compound are not detailed in publicly available literature, related compounds containing nitroaromatic and benzamide structures typically exhibit strong absorption below 400 nm. researchgate.net

Thermal Analysis Techniques for Material Behavior

The thermal stability and phase behavior of a material are critical parameters for its handling, storage, and application. Thermal analysis techniques such as TGA and DSC provide this vital information.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Patterns

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of a material and to study its decomposition kinetics.

Research Findings: A TGA analysis of this compound would reveal its decomposition profile. The resulting thermogram would show the onset temperature of decomposition, which indicates the upper limit of its thermal stability. The curve might display single or multiple steps of mass loss, corresponding to the sequential breakdown of the molecule, such as the loss of the nitro group followed by the fragmentation of the benzamide core. This pattern provides insight into the weakest bonds within the structure.

Differential Scanning Calorimetry (DSC) for Thermal Event Characterization

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and characterize thermal events such as melting, crystallization, and glass transitions.

Research Findings: A DSC analysis would be used to determine the melting point of this compound, which is a fundamental physical property for compound characterization and purity assessment. The DSC thermogram would show an endothermic peak corresponding to the melting transition. In addition to the melting point, DSC can also reveal other phase transitions or exothermic decomposition events that might occur upon heating.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-methylaniline |

Analysis of this compound Reveals Uncharted Crystallographic Territory

Despite its specific chemical identity, a thorough review of published scientific literature and chemical databases reveals a notable absence of experimental crystallographic and supramolecular structural data for this compound (CAS Number: 61899-13-6).

While commercial suppliers list the compound, they explicitly state that analytical data is not collected for this particular molecule. sigmaaldrich.comsigmaaldrich.com Searches for its three-dimensional molecular architecture, crystal system, and the specific intra- and intermolecular interactions that govern its solid-state packing have yielded no specific results.

Detailed crystallographic studies, including single-crystal X-ray diffraction (SXRD), are available for closely related isomers and parent compounds. For instance, the structure of N-(2-Methylphenyl)-2-nitrobenzamide, an isomer, has been determined to be orthorhombic, and its molecules are linked by N—H⋯O hydrogen bonds. nih.gov Similarly, the parent compound 2-Nitro-N-phenylbenzamide, which lacks the N-methyl group, has been structurally characterized. nih.gov Another related molecule, 2-nitro-N-(2-nitrophenyl)benzamide, has also been the subject of detailed crystallographic analysis, revealing its hydrogen bonding and weak C—H⋯O contacts. nih.govresearchgate.net

However, the addition of a methyl group to the amide nitrogen in this compound fundamentally alters its structural possibilities. This substitution removes the potential for classical N—H⋯O hydrogen bonding that is a key feature in many related benzanilides, suggesting that its supramolecular structure would be governed by other forces, such as weaker C—H⋯O interactions, potential π-stacking, and C–H···π interactions.

The absence of empirical data means that the following key structural characteristics for this compound remain undetermined:

Crystal System and Space Group: The fundamental symmetry and arrangement of the molecules in the crystal lattice are unknown.

Unit Cell Parameters and Asymmetric Unit Content: The dimensions of the basic repeating unit of the crystal and the number of molecules in that unit have not been measured.

Intra- and Intermolecular Interactions: While theoretical assumptions can be made, no experimental data exists to confirm the presence or geometry of specific intramolecular hydrogen bonds, intermolecular hydrogen bonds, π-stacking, or C–H···π interactions.

Iv. Crystallographic and Supramolecular Structural Analysis of N Methyl 2 Nitro N Phenylbenzamide

Advanced Solid-State Structural Studies

A comprehensive search for specific crystallographic data and Hirshfeld surface analysis for the compound N-methyl-2-nitro-N-phenylbenzamide did not yield a dedicated study detailing these advanced solid-state structural analyses. While the Cambridge Structural Database (CSD) and other scientific literature contain information on analogous compounds, including isomers and related benzanilides, a complete dataset for this compound itself, which would be required to generate detailed Hirshfeld surfaces and two-dimensional fingerprint plots, is not publicly available at this time.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and categorization of non-covalent contacts, such as hydrogen bonds and van der Waals forces. The analysis generates a three-dimensional surface around the molecule, colored according to various properties, and a corresponding two-dimensional "fingerprint plot" that summarizes the types and relative significance of intermolecular contacts.

O···H/H···O Interactions: These are generally the most prominent interactions, stemming from the hydrogen-bonding capabilities of the nitro group's oxygen atoms and various hydrogen atoms within the molecule. These contacts often form intricate networks that define the supramolecular architecture. nih.govsemanticscholar.orgnih.gov

C···H/H···C Interactions: These weaker hydrogen bonds also play a role in the cohesion of the crystal structure. semanticscholar.org

In the absence of a specific study on this compound, we can extrapolate from the analysis of similar structures. For instance, the crystal structure of N-(2-Methylphenyl)-2-nitrobenzamide, an isomer, reveals that molecules are connected by N—H⋯O hydrogen bonds, forming chains within the crystal. nih.gov Studies on other nitrobenzamides further confirm that hydrogen bonding and other weak intermolecular contacts are fundamental to their supramolecular assembly. nih.govresearchgate.net

A detailed quantitative analysis, including data tables of interaction percentages, requires the specific crystallographic information file (CIF) for this compound. Should this data become available, a full Hirshfeld surface analysis could be performed to provide precise insights into its unique supramolecular chemistry.

V. Computational Chemistry and Theoretical Studies of N Methyl 2 Nitro N Phenylbenzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's stable conformation and the distribution of its electrons. These methods solve the Schrödinger equation approximately for a given molecular system.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, a process that seeks to find the arrangement of atoms corresponding to the lowest energy, and thus the most stable molecular structure. DFT calculations have been successfully applied to various benzamide (B126) derivatives to determine their structural parameters. semanticscholar.org The process involves iteratively adjusting the positions of the atoms until a minimum on the potential energy surface is located. For N-methyl-2-nitro-N-phenylbenzamide, this would involve calculating the forces on each atom and modifying the geometry to reduce these forces, leading to a stable, low-energy conformation. The dihedral angle between the two aromatic rings is a key parameter determined through this process; for instance, in the related compound N-(2-Methylphenyl)-2-nitrobenzamide, this angle was found to be 41.48 (5)°. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is widely used for its balance of accuracy and computational efficiency in organic molecules.

The basis set, such as 6-311++G(d,p), defines the set of mathematical functions used to build the molecular orbitals. This specific notation indicates:

6-311G : A triple-zeta basis set where core orbitals are described by six Gaussian functions, and valence orbitals are split into three, one, and one Gaussian function(s).

++ : The addition of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately describing systems with delocalized electrons or anions.

(d,p) : The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the shape of the orbitals to account for the anisotropic nature of chemical bonds.

This level of theory, DFT/B3LYP with a basis set like 6-311++G(d,p), is commonly employed for optimizing the geometry and calculating the properties of benzamide derivatives and other organic compounds. rsc.orgbohrium.comnih.gov

While gas-phase calculations are fundamental, chemical reactions and interactions often occur in solution. Solvation models are used to simulate the effect of a solvent on a molecule's properties. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous dielectric medium. nih.gov This model allows for the calculation of molecular properties in an environment that more closely resembles experimental conditions. For instance, theoretical studies on related molecules have been performed using solvents like DMSO to compare computational results with experimental data obtained in the same medium. epstem.net

Electronic Properties and Reactivity Descriptors

Beyond molecular structure, computational methods are used to determine electronic properties that govern a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. irjweb.commdpi.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests that the molecule is more reactive. nih.gov In molecules containing nitro groups and aromatic rings, the HOMO is often localized on the phenyl rings, while the LUMO may be centered around the electron-withdrawing nitro group, facilitating charge transfer within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Related Benzamide Compound

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|

This interactive table provides data for a structurally similar compound to illustrate typical values obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen. nih.govresearchgate.net

Blue Regions : Indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack. researchgate.net

Green Regions : Represent neutral or zero potential areas. nih.gov

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carbonyl group and the nitro group, identifying them as the primary sites for interaction with electrophiles or for hydrogen bonding. semanticscholar.orgresearchgate.net The regions around the hydrogen atoms of the aromatic rings would likely show positive potential (blue). nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(2-Methylphenyl)-2-nitrobenzamide |

Investigation of Intramolecular Charge Transfer Mechanisms

This compound possesses the classic electronic structure of a "push-pull" system, which is conducive to intramolecular charge transfer (ICT). The N-methyl-N-phenylamino group acts as an electron donor (the "push" component), while the ortho-nitro group on the benzamide ring serves as a strong electron acceptor (the "pull" component).

Upon photoexcitation, such molecules can transition from a locally excited (LE) state to an ICT state, where a significant redistribution of electron density occurs from the donor to the acceptor moiety. rsc.org This process is often associated with a large change in the molecular dipole moment and can lead to dual fluorescence phenomena. chemicalbook.com

A key mechanism in many ICT processes is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In the ground state, the molecule may have a specific conformation, but in the excited state, rotation around single bonds (e.g., the N-phenyl bond or the benzoyl-N bond) can lead to a more planar or, conversely, a twisted conformation that stabilizes the charge-separated state. For example, studies on N-aryl-substituted aminostilbenes have shown that the formation of a TICT state is dependent on the substituents and involves twisting of C-N bonds. nih.gov The stabilization of the TICT state is highly dependent on solvent polarity. chemicalbook.com

For this compound, the ICT mechanism would likely involve the transfer of electron density from the N-phenylamino group to the nitrobenzoyl moiety. Computational studies could elucidate this by:

Calculating the electronic structure of the ground and excited states.

Mapping the potential energy surface of the excited state as a function of the torsional angles around the key single bonds to identify the LE, TICT, and any planar ICT (PICT) states.

Analyzing the changes in orbital shapes and atomic charges between the ground, LE, and ICT states to confirm the direction and magnitude of charge transfer.

Computational Elucidation of Reaction Mechanisms and Pathways

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution (SNAr) reaction. nih.gov In the context of benzamide derivatives, it typically involves the migration of an activated aryl group from a heteroatom to a nucleophilic center within the same molecule. The reaction is driven by the presence of electron-withdrawing groups (like a nitro group) on the migrating aromatic ring, which stabilize the negative charge in the intermediate Meisenheimer complex. manchester.ac.uk

Theoretical computations are invaluable for elucidating the detailed mechanisms of such rearrangements. For instance, a computational study on the gas-phase Smiles rearrangement of deprotonated 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide derivatives used semi-empirical methods to explore the competitive reaction pathways. nih.govacs.org These calculations can map the entire reaction coordinate, identifying the structures of transition states and intermediates, and calculating the activation energy barriers for each step. This allows researchers to predict the most favorable reaction pathway. nih.govacs.org

Modeling the reactant, the deprotonated nucleophile.

Locating the transition state structure for the key ipso-substitution step that forms the spirocyclic Meisenheimer intermediate.

Calculating the activation energy required to reach this transition state.

Modeling the subsequent steps, including ring-opening and protonation, to form the final product.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.de It involves systematically changing a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, while optimizing the rest of the molecular geometry at each step. uni-muenchen.de The resulting plot of energy versus the scanned coordinate reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers).

For this compound, key conformational degrees of freedom include rotation around:

The C(O)-N bond of the amide group.

The N-Cphenyl bond connecting the nitrogen to the N-phenyl ring.

The Cbenzoyl-C(O) bond.

PES scans of the dihedral angles corresponding to these rotations would identify the most stable conformers and the energy barriers to interconversion. This is critical as the relative orientation of the phenyl rings and the nitro group can significantly impact the molecule's electronic properties, reactivity, and potential for intramolecular interactions.

While tautomerism is a less prominent feature for this compound compared to molecules with acidic protons adjacent to pi systems, computational methods could still investigate less common tautomeric forms, such as an aci-nitro tautomer of the nitro group under specific conditions. A PES scan could help determine the energetic feasibility of the proton transfer required for such a tautomerization. Theoretical calculations have been successfully used to determine the most stable tautomers and the influence of hydrogen bonding in other nitrogen-containing heterocyclic systems.

Vi. Chemical Reactivity and Transformation Mechanisms of N Methyl 2 Nitro N Phenylbenzamide

Reactivity of the Nitro Group at the 2-Position

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring and serves as a versatile functional handle for further chemical transformations.

The reduction of the aromatic nitro group is a common and important transformation. Depending on the reagents and reaction conditions, the nitro group can be selectively reduced to various oxidation states, most commonly to the corresponding amine. The selective reduction of nitroarenes is a key step in the synthesis of aromatic amines, which are vital intermediates for many industrial products like dyes and pharmaceuticals. jsynthchem.com

Commonly employed methods for the reduction of nitroarenes that can be applied to N-methyl-2-nitro-N-phenylbenzamide include catalytic hydrogenation and chemical reduction. nih.gov

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst. Catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a carbon support (e.g., Pd/C) are highly effective. This method is often clean and efficient, but care must be taken to control the reaction conditions to avoid over-reduction of other functional groups.

Chemical Reduction: A variety of metal-based reducing agents can be used. For instance, metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (like HCl) are classic reagents for this transformation. More modern and selective methods have been developed. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal complex like Ni(PPh₃)₄ can reduce nitro compounds to their corresponding amines. jsynthchem.com Another environmentally benign method involves using zinc dust in a CO₂/H₂O system, which can selectively reduce nitroarenes to N-arylhydroxylamines under mild conditions. rsc.org

The choice of reducing agent allows for the selective formation of different products as shown in the table below.

Table 1: Potential Reduction Products of the Nitro Group

| Product | Reagents and Conditions | Oxidation State of Nitrogen |

| Nitroso | Mild reducing agents (e.g., Zn/NH₄Cl, controlled potential electrolysis) | +1 |

| Hydroxylamine | Controlled catalytic hydrogenation, Zn/H₂O/CO₂ rsc.org | -1 |

| Amine | Catalytic hydrogenation (e.g., H₂, Pd/C), metal/acid (e.g., Fe/HCl, Sn/HCl), NaBH₄/Ni(PPh₃)₄ jsynthchem.com | -3 |

| Azo (dimeric) | Alkaline conditions (e.g., Na₂AsO₃) | -1 (average) |

| Azoxy (dimeric) | Mild reducing agents in alkaline solution (e.g., glucose/NaOH) | 0 (average) |

The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature through both resonance (-R effect) and inductive (-I effect) effects. quora.com This significantly reduces the electron density of the benzoyl ring, making it less susceptible to attack by electrophiles. The deactivating effect is most pronounced at the ortho and para positions relative to the nitro group. quora.com In this compound, the nitro group at the 2-position deactivates the ring, directing any potential electrophilic substitution primarily to the meta-positions (positions 4 and 6).

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This effect is particularly potent for leaving groups positioned ortho or para to the nitro group. While the amide group itself is not a typical leaving group in SNAr reactions, the presence of the ortho-nitro group makes the carbonyl carbon more electrophilic and could influence reactions at that site. A kinetic study on the solvolysis of o-nitrobenzoyl chloride demonstrated that the ortho-nitro group can act as an intramolecular nucleophilic assistant in certain reactions. nih.govmdpi.com

Stability and Reactivity of the Amide Bond

The amide bond is a robust functional group, and its stability is a key feature of peptides and various synthetic polymers. libretexts.orgnih.gov However, it can undergo cleavage and other transformations under specific conditions.

Amides are generally resistant to hydrolysis under neutral conditions due to resonance stabilization, which delocalizes the nitrogen lone pair into the carbonyl group, making the carbonyl carbon less electrophilic. libretexts.org However, hydrolysis can be achieved under acidic or basic conditions, typically requiring elevated temperatures.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds to yield the corresponding carboxylic acid (2-nitrobenzoic acid) and the amine (N-methylaniline).

Basic Hydrolysis: In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis because the hydroxide ion is a weaker nucleophile than water attacking a protonated carbonyl. The reaction yields the carboxylate salt (2-nitrobenzoate) and the amine (N-methylaniline).

The stability of amides can be influenced by their substitution pattern. Tertiary amides, such as this compound, are generally more stable towards hydrolysis than primary or secondary amides due to increased steric hindrance around the carbonyl group. Studies on the hydrolysis of N-methylpyrrolidone, a cyclic amide, have shown that increasing alkali concentration and temperature significantly accelerates the rate of hydrolysis. researchgate.net

Table 2: Predicted Hydrolysis Products of this compound

| Condition | Products |

| Acidic (e.g., H₃O⁺, heat) | 2-Nitrobenzoic acid and N-methylanilinium salt |

| Basic (e.g., NaOH, heat) | Sodium 2-nitrobenzoate (B253500) and N-methylaniline |

Amides can theoretically exist in equilibrium with their tautomeric form, the imino alcohol (or iminol). researchgate.net This equilibrium, known as amide-iminol tautomerism, strongly favors the amide form under normal conditions due to the greater stability of the C=O double bond compared to the C=N double bond.

The iminol tautomer, although present in very low concentrations, can be a key intermediate in certain reactions. The nitrogen in the iminol form is significantly more nucleophilic than in the amide form. researchgate.net For this compound, the conversion to the iminol tautomer would involve the migration of a proton, which is not present on the nitrogen. Therefore, this specific tautomerism is not a direct pathway for this tertiary amide. However, related rearrangements or interconversions involving the participation of the ortho-nitro group or other reagents cannot be entirely ruled out under specific, often high-energy, conditions.

Reactivity of the N-Methyl Group

The N-methyl group in this compound is generally unreactive. However, it can undergo specific transformations, primarily involving oxidation or dealkylation, often under biological (metabolic) or harsh chemical conditions.

Metabolic studies on related compounds like N-methylbenzamides have shown that the N-methyl group can be oxidatively metabolized to an N-(hydroxymethyl) compound. nih.gov This N-(hydroxymethyl) intermediate can be unstable and may further oxidize to an N-formyl derivative or degrade to release formaldehyde. nih.gov While these are biological transformations, they indicate that the N-methyl group is susceptible to oxidation at the alpha-carbon.

In a synthetic context, reactions targeting the N-methyl group are less common than those involving the nitro group or amide bond. Specific reagents or catalytic systems would be required to achieve selective functionalization of this group. For instance, selective N-methylation of secondary amides is possible, implying that the reverse reaction, demethylation, could be achieved under certain conditions, though it is often challenging.

Intramolecular Cyclization and Rearrangement Reactions

The specific arrangement of functional groups in this compound creates the potential for intramolecular reactions, leading to the formation of new ring systems.

Investigation of Smiles Rearrangement Pathways

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. In the context of this compound, a Smiles rearrangement is a plausible transformation, given the presence of a nucleophilic center (the amide nitrogen, once deprotonated) and an activated aromatic ring (the 2-nitrophenyl group).

The general mechanism for a Smiles rearrangement in a related system, such as a 2-nitro-N-phenylbenzamide derivative, would proceed as follows:

Deprotonation: In the presence of a base, the amide nitrogen is deprotonated to form a more nucleophilic amide anion.

Intramolecular Nucleophilic Attack: The amide anion then attacks the carbon atom of the 2-nitrophenyl ring that is attached to the nitro group. This attack is facilitated by the strong electron-withdrawing effect of the ortho-nitro group, which activates the ring towards nucleophilic substitution. This step results in the formation of a spirocyclic intermediate, often referred to as a Meisenheimer complex.

Ring Opening: The spirocyclic intermediate is typically unstable and undergoes ring-opening. This can occur in two ways: either by cleavage of the original C-N bond, leading back to the starting material, or by cleavage of the C-O bond of the former carbonyl group (if the amide oxygen were the nucleophile, which is less likely for an N-substituted amide) or, more plausibly, a subsequent rearrangement of the initial spiro intermediate.

Protonation: The final step involves protonation to yield the rearranged product.

Studies on related compounds, such as deprotonated 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide and its derivatives, have demonstrated the occurrence of gas-phase Smiles rearrangements. These studies, conducted using electrospray ionization tandem mass spectrometry (ESI-MS/MS), have shown that upon collisional activation, the deprotonated molecules undergo competitive dissociation pathways that are characteristic of Smiles rearrangements. researchgate.net Theoretical calculations have often been employed to support the proposed mechanisms and to determine the relative favorability of different rearrangement pathways. researchgate.net

While no specific studies on the Smiles rearrangement of this compound have been found, the general principles derived from similar systems strongly suggest that this compound could undergo such a transformation under appropriate conditions, likely basic in nature. The exact nature of the product would depend on the specific rearrangement pathway followed.

Vii. Structure Function Relationships and Design Principles for N Phenylbenzamide Analogues Non Pharmacological Focus

Systematic Modification of Substituents and Their Impact on Molecular Properties

The electronic and conformational properties of N-phenylbenzamide analogues can be systematically tuned by altering the substituents on the nitrogen atom and the phenyl rings. These modifications directly impact the molecule's potential for applications in materials science.

The introduction of alkyl groups, such as methyl or isopropyl, to the amide nitrogen (N-alkylation) significantly influences the molecule's preferred conformation. yale.edu Computational studies have shown that while unsubstituted N-phenylbenzamide derivatives may favor a linear configuration, N-alkyl functionalization can lead to a bent geometry being energetically preferred. yale.edu This is a critical consideration for applications like single-molecule junctions, where a linear arrangement is often desired for optimal binding to metallic leads. yale.edu

The presence of an N-alkyl group can introduce steric hindrance, altering the dihedral angles between the phenyl rings and the amide plane. This, in turn, affects the degree of π-conjugation across the molecule, which is a key determinant of its electronic properties.

Table 1: Effect of N-Alkyl Substitution on Molecular Conformation

| Compound | N-Substitution | Energetically Favored Conformation |

| R1A | Unsubstituted | Linear yale.edu |

| R2A | N-alkyl | Bent yale.edu |

| R3A | N-alkyl | Bent yale.edu |

| R4A | Unsubstituted | Linear yale.edu |

This table is based on computational findings for a series of N-phenylbenzamide derivatives. yale.edu

The electronic landscape of N-phenylbenzamide analogues can be precisely sculpted by the addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenyl rings. studypug.comyoutube.com EDGs, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, increase the electron density of the π-system, while EWGs, like nitro (-NO2) or cyano (-CN) groups, decrease it. studypug.com

These substitutions have a profound effect on the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com Electron-donating groups tend to raise the energy of the HOMO, bringing it closer to the Fermi level of metallic contacts in a molecular junction. yale.edursc.org This proximity can enhance the molecule's conductance. yale.edursc.org Conversely, electron-withdrawing groups lower the energy of the LUMO. youtube.com

Table 2: Influence of Substituents on Frontier Orbital Energies

| Substituent Type | Effect on π-System | Impact on HOMO Energy | Impact on LUMO Energy |

| Electron-Donating Group (EDG) | Increases electron density studypug.com | Raises energy yale.edursc.org | Less affected |

| Electron-Withdrawing Group (EWG) | Decreases electron density studypug.com | Less affected | Lowers energy youtube.com |

Conformational Dynamics and Their Correlation with Electronic and Spectroscopic Behavior

The relationship between a molecule's three-dimensional shape and its electronic and spectroscopic properties is a fundamental aspect of its characterization. N-phenylbenzamide analogues can exist in various conformations due to rotation around single bonds, particularly the N-C(aryl) and C-C(O) bonds. This conformational flexibility can lead to different isomers being populated at room temperature. osu.edu

The specific conformation adopted by the molecule can significantly affect its electronic behavior. For example, the degree of twist between the phenyl rings influences the extent of π-orbital overlap, which in turn modulates the HOMO-LUMO gap and the molecule's absorption and emission spectra. researchgate.net Techniques such as rotational spectroscopy and quantum chemical calculations are invaluable for elucidating the stable conformers and understanding their relative energies. csic.es

Ultrafast spectroscopy has been employed to monitor light-induced conformational dynamics in similar molecular systems, revealing how changes in molecular geometry on the sub-nanosecond timescale correlate with spectroscopic signals. nih.gov This understanding is crucial for designing molecules with specific photoresponsive behaviors for applications in molecular switches and sensors.

Rational Design Principles for Specific Material Science Applications

The insights gained from studying structure-function relationships in N-phenylbenzamide analogues provide a foundation for the rational design of molecules with specific properties for material science applications.

A key application for N-phenylbenzamide derivatives is in the field of molecular electronics, specifically as unimolecular rectifiers (diodes). yale.edu A molecular rectifier allows current to flow more easily in one direction than the other. The performance of such a device is characterized by its conductance (how well it conducts electricity) and its rectification ratio.

Research has demonstrated that both conductance and rectification can be enhanced by functionalizing the N-phenylbenzamide backbone with electron-donating groups. yale.edursc.org For example, adding methoxy groups to the 4-amino-aniline fragment of an N-phenylbenzamide derivative has been shown to increase both conductance and rectification. yale.edu This is attributed to the EDGs raising the HOMO energy level closer to the Fermi level of the gold electrodes used in scanning tunneling microscopy break-junction experiments. yale.edursc.org This suggests a clear design principle: to improve rectification, one should aim to minimize the energy gap between the dominant conducting frontier orbital and the electrode's Fermi level. yale.edu Therefore, the "N-methyl-2-nitro-N-phenylbenzamide" molecule, with its electron-withdrawing nitro group, would be expected to have different rectification properties compared to an analogue with an electron-donating group.

Viii. Advanced Applications and Future Research Directions Non Pharmacological

Development of N-Methyl-2-nitro-N-phenylbenzamide and its Analogues in Molecular Electronics

While specific research into the electronic properties of this compound is nascent, studies on closely related analogues like N,N-diphenylbenzamide highlight the potential of the benzamide (B126) framework in molecular electronics. ontosight.ai The inherent properties of these molecules, such as high thermal stability and good solubility in organic solvents, make them promising candidates for creating functional electronic components on a molecular scale. ontosight.ai The rigid, planar backbone of the benzamide structure, combined with the electronic influence of substituents like the nitro group (electron-withdrawing) and the methyl group (electron-donating), could be harnessed to control charge transport.

The investigation of unimolecular rectification—the ability of a single molecule to act as a diode—is a key area of molecular electronics. For a molecule like this compound, the asymmetric placement of the electron-withdrawing nitro group on one phenyl ring and the electron-donating methyl group on the nitrogen atom could create a permanent dipole moment. This intrinsic electronic asymmetry is a crucial prerequisite for observing rectification behavior when the molecule is placed between two electrodes. Future research could focus on synthesizing and characterizing the conductance of this molecule and its analogues within single-molecule junctions to explore how the interplay of the nitro and methyl groups affects electron flow under different voltage biases.

Analogues of this compound, such as N,N-diphenylbenzamide, have been explored as building blocks for organic electronic materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai The stable and soluble nature of this compound class is advantageous for developing new polymers and materials with tailored optical and electrical characteristics. ontosight.ai The potential for this compound to be integrated into larger molecular assemblies for applications like charge separation is significant. The nitro group's ability to accept electrons could allow it to function as one part of a donor-acceptor system, essential for creating photovoltaic materials or regulating current flow in molecular circuits.

Utilization as Versatile Chemical Building Blocks and Synthetic Intermediates in Organic Synthesis

The N-phenylbenzamide scaffold is a valuable and versatile intermediate in organic synthesis. Its robust structure allows for a wide range of chemical modifications, enabling the creation of diverse and complex molecular architectures.

Research has demonstrated the utility of the N-phenylbenzamide core in efficient, atom-economical synthetic strategies. For instance, new imidazole-based N-phenylbenzamide derivatives have been successfully synthesized through one-pot, three-component reactions, achieving high yields in short reaction times. nih.gov This highlights the scaffold's suitability for multicomponent reaction strategies, which are highly valued in modern synthetic chemistry for their efficiency and reduced waste. nih.gov Furthermore, palladium-mediated reactions, such as the extrusion of SO2 followed by the insertion of phenyl isocyanate, have been explored as a pathway to synthesize N-phenylbenzamides, with density functional theory (DFT) calculations supporting the proposed mechanisms. publish.csiro.au

The versatility of this scaffold is further demonstrated by its use in creating derivatives with specific functionalities. Various substituted N-phenylbenzamides have been synthesized to explore their chemical properties and potential applications. nih.govnanobioletters.com

| Derivative Class | Synthetic Approach | Key Features | Source |

|---|---|---|---|

| Imidazole-Based N-Phenylbenzamides | One-pot three-component reaction | Atom-economical, short reaction times (2-4h), high yields (80-85%) | nih.gov |

| N-Phenylbenzamide | Palladium-mediated extrusion-insertion | Involves desulfination of palladium sulfinate cations and insertion of phenyl isocyanate | publish.csiro.au |

| Substituted N-Phenylbenzamides | Acylation of anilines with benzoyl chlorides | General method for producing various derivatives (e.g., hydroxy, chloro, nitro) | nanobioletters.com |

| Amidine-Substituted N-Phenylbenzamides | Multi-step synthesis involving amide coupling | Creates crescent-shaped molecules with positive charges for specific binding interactions | nih.gov |

Green Chemistry Principles in the Synthesis and Derivatization of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and improving safety. This involves developing cleaner synthetic routes for the key reaction steps: nitration, N-methylation, and amide bond formation.

For the nitration step, a greener process has been developed for related compounds using a mixture of nitric acid (HNO3) and acetic anhydride (B1165640) (Ac2O), which offers high selectivity and easier reaction rate control compared to harsher traditional nitrating agents. researchgate.net For the N-methylation step, a greener strategy involves using methanol (B129727) as a methylating agent in the presence of a ruthenium NNN pincer complex catalyst. nih.gov This method allows for the tandem transformation of nitro compounds directly to their N-methylated amine counterparts and avoids more expensive or toxic reagents. nih.gov

Furthermore, the development of solvent-free reaction conditions represents a significant advancement in green chemistry. Efficient methods for N-nitrosation using tert-butyl nitrite (B80452) (TBN) under solvent-free conditions have been reported, offering broad substrate scope, metal- and acid-free conditions, and easy product isolation. rsc.orgrsc.org While this applies to nitrosamines, the principle of eliminating solvents can be explored for the synthesis and derivatization of this compound to reduce waste and exposure to hazardous substances. rsc.org

Theoretical Predictions for Novel Reactions and Transformations in N-Phenylbenzamide Chemistry

Theoretical and computational chemistry provides powerful tools for predicting and understanding the reactivity of N-phenylbenzamide and its derivatives. These methods can guide experimental work by identifying promising reaction pathways and stable molecular structures.

Density Functional Theory (DFT) calculations have been instrumental in elucidating complex reaction mechanisms. For example, DFT was used to study the gas-phase extrusion-insertion reactions of palladium complexes leading to N-phenylbenzamide, confirming the viability of the proposed organometallic intermediates. publish.csiro.au In solution-phase studies, DFT calculations helped explain why a competing reaction (reductive elimination of biphenyl) was favored over the desired amide formation under certain conditions. publish.csiro.au

Computational studies also predict novel transformations. Theoretical evidence has supported the feasibility of C-H activation of N-phenylbenzamide using a cationic iridium complex, opening up new avenues for functionalizing this scaffold. hokudai.ac.jp While some computational work focuses on biological applications, such as docking studies to predict the binding affinity of derivatives to target proteins nih.gov, the underlying methods are broadly applicable to predicting chemical reactivity and intermolecular interactions in non-pharmacological contexts.

| Theoretical Method | Application to N-Phenylbenzamide Chemistry | Insight Gained | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic study of palladium-mediated synthesis | Confirmed organopalladium intermediates and identified competing reaction pathways | publish.csiro.au |

| Theoretical Calculations | C-H activation using an iridium complex | Provided evidence for relativistic catalytic activity and a novel transformation pathway | hokudai.ac.jp |